Magnesium hypochlorite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

10233-03-1 |

|---|---|

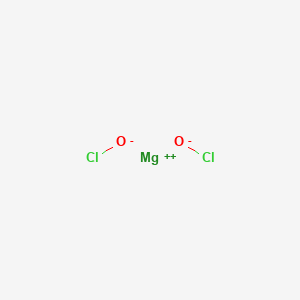

Molecular Formula |

Mg(ClO)2 Cl2MgO2 |

Molecular Weight |

127.21 g/mol |

IUPAC Name |

magnesium;dihypochlorite |

InChI |

InChI=1S/2ClO.Mg/c2*1-2;/q2*-1;+2 |

InChI Key |

YZQBYALVHAANGI-UHFFFAOYSA-N |

SMILES |

[O-]Cl.[O-]Cl.[Mg+2] |

Canonical SMILES |

[O-]Cl.[O-]Cl.[Mg+2] |

Other CAS No. |

10233-03-1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Basic Magnesium Hypochlorite Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of basic magnesium hypochlorite (B82951) nanoparticles. Due to the novelty of this specific nanomaterial, this document outlines proposed synthesis methodologies based on established principles in nanoparticle chemistry and the known reactions for producing bulk basic magnesium hypochlorite. The information herein is intended to serve as a foundational resource for researchers to develop and optimize their own synthesis protocols.

Introduction

Basic this compound, a compound known for its disinfectant and bleaching properties, is gaining interest in its nanoparticle form for advanced biomedical applications.[1][2] The transition to the nanoscale is projected to enhance its chemical reactivity, surface area, and stability, creating new opportunities in drug delivery and antimicrobial therapies. Magnesium-based nanoparticles, such as magnesium oxide (MgO), are already recognized for their biocompatibility and potent antibacterial, anticancer, and antioxidant properties.[3] The incorporation of the hypochlorite moiety offers a synergistic potential, combining the antimicrobial action of both magnesium compounds and hypochlorite ions.

This guide details hypothetical yet scientifically grounded protocols for the synthesis of basic this compound nanoparticles, providing a starting point for research and development in this emergent area.

Proposed Synthesis Methodologies

The synthesis of basic this compound nanoparticles is not yet well-documented in peer-reviewed literature. Therefore, the following sections propose three potential synthesis routes derived from analogous chemical processes for bulk synthesis and established nanoparticle fabrication techniques.

Method 1: Controlled Co-Precipitation

This method adapts the bulk synthesis of basic this compound, which involves the reaction of a magnesium salt with an alkaline hypochlorite solution, to the nanoscale by controlling nucleation and growth.

Experimental Protocol:

-

Precursor Preparation:

-

Prepare a 0.5 M solution of magnesium chloride (MgCl₂) in deionized water.

-

Prepare a 1.0 M solution of sodium hypochlorite (NaOCl) and adjust the pH to between 11 and 13 with sodium hydroxide (B78521) (NaOH) to ensure stability.

-

-

Reaction Setup:

-

Place the MgCl₂ solution in a reaction vessel equipped with a magnetic stirrer and maintain a constant temperature of 20°C.

-

-

Nanoparticle Precipitation:

-

Slowly add the alkaline NaOCl solution dropwise to the vigorously stirred MgCl₂ solution. It is crucial to maintain the pH of the reaction mixture between 5 and 7 to favor the formation of dibasic this compound and prevent the precipitation of magnesium hydroxide.[4]

-

The slow addition rate is critical for controlling particle size.[4]

-

-

Aging and Separation:

-

After the complete addition of the NaOCl solution, allow the resulting white precipitate to age in the mother liquor for 1-2 hours under continuous stirring.

-

Separate the nanoparticles from the solution by centrifugation at 8,000 rpm for 15 minutes.

-

-

Washing and Drying:

-

Wash the nanoparticle pellet repeatedly with deionized water and then with ethanol (B145695) to remove impurities.

-

Dry the final product in a vacuum oven at 60°C for 12 hours.

-

Experimental Workflow for Controlled Co-Precipitation

Caption: Workflow for the synthesis of basic this compound nanoparticles via controlled co-precipitation.

Method 2: Post-Synthesis Surface Modification

This approach involves the initial synthesis of a stable magnesium-based nanoparticle core (e.g., MgO or Mg(OH)₂) followed by a surface reaction to introduce the hypochlorite functionality.

Experimental Protocol:

-

Synthesis of MgO Nanoparticles:

-

Synthesize MgO nanoparticles using a preferred method such as sol-gel or hydrothermal synthesis.[3][5] For this example, we will use a co-precipitation method to form Mg(OH)₂ nanoparticles first.

-

Prepare a 0.5 M magnesium nitrate (B79036) (Mg(NO₃)₂) solution and a 1.0 M NaOH solution.

-

Add the NaOH solution dropwise to the stirring Mg(NO₃)₂ solution to precipitate Mg(OH)₂.

-

Wash the Mg(OH)₂ precipitate with deionized water until the pH is neutral.

-

Dry the Mg(OH)₂ powder at 80°C for 12 hours.

-

Calcine the dried Mg(OH)₂ powder at 500°C for 4 hours to obtain MgO nanoparticles.[6]

-

-

Surface Functionalization:

-

Disperse the synthesized MgO nanoparticles in an aqueous solution under sonication.

-

Slowly add a stabilized sodium hypochlorite solution (pH 11-13) to the nanoparticle dispersion. The reaction is expected to occur on the surface of the MgO nanoparticles, forming a basic this compound layer.

-

-

Purification:

-

Separate the surface-modified nanoparticles by centrifugation.

-

Wash thoroughly with deionized water to remove unreacted hypochlorite.

-

Dry the final product under vacuum.

-

Experimental Workflow for Surface Modification

Caption: Workflow for the surface modification of MgO nanoparticles to produce basic this compound nanoparticles.

Method 3: Green Synthesis Approach

This eco-friendly method utilizes plant extracts as stabilizing and capping agents to control the size and morphology of the nanoparticles during their formation.

Experimental Protocol:

-

Preparation of Plant Extract:

-

Wash and shade-dry leaves of a suitable plant (e.g., Azadirachta indica).

-

Boil 10g of the dried leaf powder in 100 mL of deionized water for 20 minutes.

-

Filter the solution to obtain the plant extract.

-

-

Nanoparticle Synthesis:

-

In a reaction vessel, mix the plant extract with a 0.1 M solution of MgCl₂.

-

While stirring, slowly add a 0.2 M solution of NaOCl to the mixture.

-

The phytochemicals in the extract will act as capping agents, controlling the growth of the nanoparticles.

-

-

Purification:

-

After the reaction is complete (indicated by a color change or stabilization of UV-Vis spectra), centrifuge the solution to collect the nanoparticles.

-

Wash the nanoparticles with deionized water and ethanol.

-

Dry the product in an oven at a low temperature (e.g., 50°C).

-

Data Presentation: Experimental Parameters and Expected Outcomes

The following tables summarize the key experimental parameters for the proposed synthesis methods and the expected characterization results. These tables are intended to guide the experimental design and analysis.

Table 1: Key Experimental Parameters for Synthesis

| Parameter | Method 1: Co-Precipitation | Method 2: Surface Modification | Method 3: Green Synthesis |

| Magnesium Precursor | Magnesium Chloride (MgCl₂) | Magnesium Nitrate (Mg(NO₃)₂) | Magnesium Chloride (MgCl₂) |

| Hypochlorite Source | Sodium Hypochlorite (NaOCl) | Sodium Hypochlorite (NaOCl) | Sodium Hypochlorite (NaOCl) |

| pH Control Agent | Sodium Hydroxide (NaOH) | Sodium Hydroxide (NaOH) | Plant Extract |

| Stabilizing/Capping Agent | None (control by kinetics) | None | Plant Extract Phytochemicals |

| Reaction Temperature | 20°C | Room Temperature | Room Temperature |

| Key Control Factor | Addition rate, pH (5-7) | Reaction time on surface | Extract concentration |

Table 2: Expected Characterization of Synthesized Nanoparticles

| Characterization Technique | Expected Results |

| Transmission Electron Microscopy (TEM) | Spherical or quasi-spherical nanoparticles with a size range of 20-100 nm. |

| X-ray Diffraction (XRD) | Crystalline peaks corresponding to the structure of basic this compound. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption bands indicating the presence of O-Cl and Mg-O bonds. |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental analysis confirming the presence of Mg, O, and Cl in the expected ratios. |

| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and polydispersity index of the nanoparticles in suspension. |

| Zeta Potential | Measurement of surface charge to assess colloidal stability. |

Potential Antimicrobial Mechanism and Drug Delivery Application

The antimicrobial activity of basic this compound nanoparticles is hypothesized to stem from a multi-faceted mechanism, leveraging the properties of both MgO and hypochlorite.

Potential Antimicrobial Mechanism

Caption: A proposed mechanism for the antimicrobial action of basic this compound nanoparticles.

In drug development, these nanoparticles could serve as carriers for therapeutic agents. Their basic nature may be particularly useful for the delivery of acid-sensitive drugs. Furthermore, their inherent antimicrobial properties could be beneficial in developing treatments for infectious diseases, potentially in combination with other antibiotics to combat resistant strains.

Disclaimer: The synthesis protocols and mechanisms described in this document are proposed based on existing chemical principles and are intended for research and development purposes. Researchers should conduct their own safety assessments and optimization studies.

References

An In-depth Technical Guide to the Physicochemical Properties of Magnesium Hypochlorite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium hypochlorite (B82951), particularly in its more stable basic form, is an inorganic compound with significant applications as a bleaching and disinfecting agent. While the pure, anhydrous form, Mg(OCl)₂, is highly unstable and not well-characterized, the dibasic magnesium hypochlorite, Mg(OCl)₂·2Mg(OH)₂, offers greater stability and is the focus of most practical applications and scientific literature. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, with a focus on its dibasic form, including detailed experimental protocols and visual representations of key processes.

Core Physicochemical Properties

The properties of this compound are summarized below. Due to the instability of the pure compound, much of the available data pertains to dibasic this compound.

Quantitative Physicochemical Data

| Property | Value | Source |

| Chemical Formula | Mg(OCl)₂ | [1] |

| Mg(OCl)₂·2Mg(OH)₂ (Dibasic) | [2] | |

| Molecular Weight | 127.21 g/mol | [1] |

| Appearance | Colorless crystals or white powder | [2] |

| Solubility | Soluble in water; aqueous solution is alkaline. | [2] |

| Available Chlorine Content | 50-60% (for Dibasic form) | [2][3] |

| Melting Point | Decomposes upon heating | |

| Boiling Point | Not applicable (decomposes) | |

| Density | Data not available |

Qualitative Physicochemical Properties

-

Stability : Pure this compound is unstable.[2] Dibasic this compound is relatively stable under dry conditions but decomposes in the presence of moisture.[2] One study in a US patent demonstrated that dibasic this compound has better stability compared to dibasic calcium hypochlorite in an accelerated stability test.[4]

-

Reactivity :

-

Decomposes in humid environments, producing hypochlorous acid gas.[2]

-

Reacts with acids to liberate chlorine gas.[1]

-

Should be kept away from organic matter, reducing agents, and flammable materials to prevent fire or explosion.[2]

-

Upon heating, dibasic this compound is reported to generate chlorinous gases endothermically. This decomposition ceases upon removal of the heat source, indicating a controllable reaction.[5]

-

Experimental Protocols

Detailed methodologies for the synthesis and analysis of dibasic this compound are crucial for reproducible research.

Synthesis of Dibasic this compound

This protocol is a representative method derived from the patent literature, which describes the reaction of a magnesium salt with a hypochlorite solution.

Objective: To synthesize solid dibasic this compound.

Materials:

-

Magnesium chloride hexahydrate (MgCl₂·6H₂O)

-

Concentrated alkaline solution of a water-soluble hypochlorite (e.g., sodium hypochlorite, NaOCl, or calcium hypochlorite, Ca(OCl)₂)

-

Deionized water

-

Reaction vessel with a stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum oven

Procedure:

-

Prepare a concentrated aqueous solution of the magnesium salt. For example, a solution containing at least 15% by weight of magnesium chloride.[4]

-

Slowly add a concentrated alkaline aqueous solution of the hypochlorite (containing 2 to 10 gram moles per liter of hypochlorite ion) to the acidic magnesium salt solution with constant stirring.[4]

-

Maintain the pH of the reaction mixture between 5 and 7 during the addition of the hypochlorite solution. The initial pH of the magnesium chloride solution will be acidic (around 3-3.5), and it will rise as the alkaline hypochlorite solution is added.[4]

-

Control the rate of addition of the hypochlorite solution to be in the range of 0.1 to 1.0 gram mole of hypochlorite ion per kilogram of magnesium salt solution per hour.[5]

-

Maintain the reaction temperature between 15°C and 50°C.[5]

-

Continue stirring after the addition is complete to ensure the reaction goes to completion.

-

The precipitated solid dibasic this compound is then separated from the solution by filtration.[4]

-

The solid product is washed with water to remove soluble by-products.[4]

-

The washed product is dried in a vacuum oven at a temperature below 55°C.[5][4]

Analysis of Available Chlorine Content by Iodometric Titration

This is a standard method for determining the concentration of hypochlorite in a sample.

Objective: To quantify the available chlorine content in a sample of dibasic this compound.

Principle: Hypochlorite ions (OCl⁻) react with an excess of iodide ions (I⁻) in an acidic solution to liberate iodine (I₂). The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) using a starch indicator.

Materials:

-

Dibasic this compound sample

-

Potassium iodide (KI)

-

Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 M)

-

Glacial acetic acid or sulfuric acid

-

Starch indicator solution

-

Deionized water

-

Erlenmeyer flask

-

Buret

-

Pipettes

Procedure:

-

Accurately weigh a known mass of the dibasic this compound sample and dissolve it in a known volume of deionized water to prepare a stock solution.

-

Pipette a precise volume of the stock solution into an Erlenmeyer flask.

-

Add an excess of potassium iodide solution to the flask.

-

Acidify the solution by adding acetic acid or sulfuric acid. The solution will turn a yellow-brown color due to the formation of iodine.

-

Reaction: OCl⁻ + 2I⁻ + 2H⁺ → Cl⁻ + I₂ + H₂O

-

-

Titrate the liberated iodine with the standardized sodium thiosulfate solution until the yellow-brown color of the iodine fades to a pale yellow.

-

Reaction: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

-

-

Add a few drops of starch indicator solution. The solution will turn a deep blue-black color due to the formation of the starch-iodine complex.

-

Continue the titration dropwise with the sodium thiosulfate solution until the blue-black color disappears, indicating the endpoint of the titration.

-

Record the volume of sodium thiosulfate solution used.

-

Calculate the available chlorine content in the original sample based on the stoichiometry of the reactions and the concentration of the standard sodium thiosulfate solution.

Mandatory Visualizations

Synthesis Workflow of Dibasic this compound```dot

Caption: Decomposition of dibasic this compound in the presence of moisture.

Analytical Workflow for Available Chlorine Content

Caption: Iodometric titration workflow for available chlorine analysis.

Biocidal Mechanism of Action

The antimicrobial activity of this compound is attributed to the release of hypochlorous acid (HOCl) in aqueous solutions. The equilibrium between hypochlorite (OCl⁻) and hypochlorous acid is pH-dependent:

OCl⁻ + H₂O ⇌ HOCl + OH⁻

Hypochlorous acid is a potent oxidizing agent and is considered the primary biocidal agent. Although the precise mechanisms are multifaceted, the key modes of action against microorganisms include:

-

Oxidation of Sulfhydryl Groups: HOCl can irreversibly oxidize the sulfhydryl groups (-SH) of essential microbial enzymes, leading to their inactivation and disruption of metabolic pathways.

-

Disruption of Protein Synthesis: The oxidative damage caused by HOCl can interfere with protein synthesis, leading to cellular dysfunction.

-

Damage to Nucleic Acids: HOCl can react with and damage microbial DNA and RNA, impairing replication and transcription.

-

Lipid Peroxidation: The cell membranes of microorganisms can be damaged through lipid peroxidation initiated by the strong oxidizing nature of hypochlorous acid, leading to a loss of membrane integrity and cell lysis.

There is a lack of specific studies on the interaction of dibasic this compound with microorganisms beyond its general classification as a disinfectant that functions through the release of hypochlorite.

Safety and Handling

Dibasic this compound is an irritant to the skin and eyes. [2]It is a strong oxidizing agent and should be handled with appropriate personal protective equipment, including gloves and safety glasses. It should be stored in a cool, dry place away from incompatible materials such as organic compounds, reducing agents, and acids. [2]In the presence of moisture, it can decompose and release hypochlorous acid gas, necessitating good ventilation during handling.

References

- 1. This compound | Cl2MgO2 | CID 9793766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hazmieh.gov.lb [hazmieh.gov.lb]

- 3. This compound CAS#: 10233-03-1 [amp.chemicalbook.com]

- 4. US3582265A - Dibasic this compound - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide on Dibasic Magnesium Hypochlorite

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dibasic magnesium hypochlorite (B82951), with the chemical formula Mg(OCl)₂·2Mg(OH)₂, is a stable solid compound primarily utilized as a bleaching and sanitizing agent. While its synthesis and chemical properties are well-documented in patent literature, a detailed, publicly available crystal structure determined through single-crystal X-ray diffraction is not available at present. Although X-ray diffraction has been used to identify the compound, the complete crystallographic data, including lattice parameters, space group, and atomic coordinates, remains unpublished. This guide provides a comprehensive overview of the known synthesis protocols for dibasic magnesium hypochlorite and discusses its chemical and physical characteristics based on the available information. In the absence of a determined crystal structure for the title compound, this document also provides structural information on related magnesium compounds, such as magnesium hydroxide (B78521) and magnesium oxychloride, to offer contextual understanding of its potential structural motifs.

Introduction

Dibasic this compound is a basic salt that combines this compound and magnesium hydroxide. Its solid, stable form makes it a valuable compound for various applications where a controlled release of hypochlorite is desired. This technical guide aims to consolidate the available scientific and patent literature on dibasic this compound, with a focus on its synthesis and known properties.

Synthesis of Dibasic this compound

The synthesis of dibasic this compound has been described through several methods, primarily reacting a magnesium salt with a hypochlorite source under specific conditions. The following tables summarize the quantitative data from various patented experimental protocols.

Table 1: Summary of Reactants and Conditions for the Synthesis of Dibasic this compound

| Parameter | Method 1 (Aqueous Solution Reaction)[1][2] | Method 2 (Solid-State Reaction)[3] |

| Magnesium Salt | Magnesium chloride (MgCl₂) or Magnesium nitrate (B79036) (Mg(NO₃)₂) | Granular magnesium salt (e.g., MgCl₂·6H₂O) |

| Hypochlorite Source | Alkaline aqueous solution of a hypochlorite (e.g., Ca(OCl)₂, NaOCl) | Solid granular hypochlorite salt (e.g., Ca(OCl)₂) |

| Solvent | Water | At least one reactant must be a hydrate |

| pH of Reaction Mixture | 3 - 7 | Not specified (solid-state) |

| Molar Ratio (Mg²⁺:OCl⁻) | Approximately 3:1 to 4:1 | 0.5:1.0 to 2.0:1.0 (preferred 0.75:1.0 to 1.0:1.0) |

| Temperature | 30 - 40 °C[1] | Not specified |

Table 2: Product Characteristics from Different Synthesis Methods

| Parameter | Method 1 (Aqueous Solution Reaction)[1] | Method 2 (Solid-State Reaction) |

| Product Purity | 90% or more of Mg(OCl)₂·2Mg(OH)₂ | High purity |

| Available Chlorine | 52% to 60% | ~50% |

| Water Content | e.g., 2.6% | Not specified |

Experimental Protocols

The following are detailed methodologies for the synthesis of dibasic this compound as described in the literature.

Aqueous Solution Reaction Protocol[1]

This method involves the slow addition of a concentrated alkaline solution of a water-soluble hypochlorite to a concentrated acidic solution of a magnesium salt.

Materials:

-

Magnesium chloride hexahydrate (MgCl₂·6H₂O)

-

Commercial calcium hypochlorite (Ca(OCl)₂)

-

Deionized water

-

Nitrogen gas

Procedure:

-

Prepare a magnesium chloride solution by dissolving a specified amount of MgCl₂·6H₂O in water. For example, 900 g of MgCl₂·6H₂O in 250 ml of water.

-

Prepare a calcium hypochlorite solution by dissolving commercial Ca(OCl)₂ in water and filtering to remove insoluble materials.

-

Slowly add the calcium hypochlorite solution to the stirred magnesium chloride solution under a nitrogen atmosphere.

-

Maintain the temperature of the reaction mixture between 30 and 40 °C.

-

The rate of addition should be controlled, for example, 0.328 gram moles of hypochlorite ion per kilogram of magnesium chloride solution per hour.

-

After the addition is complete, continue stirring the slurry, for instance, overnight.

-

Filter the resulting precipitate.

-

Reslurry the filter cake with water and filter again. Repeat this washing step four times.

-

Dry the final product in a vacuum oven at a temperature below 55 °C.

Solid-State Reaction Protocol[3]

This process involves the reaction of a solid magnesium salt with a solid hypochlorite salt, where at least one of the reactants is in a hydrated form.

Materials:

-

Granular magnesium chloride hexahydrate (MgCl₂·6H₂O)

-

Commercial granular calcium hypochlorite

Procedure:

-

Combine the solid granular magnesium salt and the solid granular hypochlorite salt in a reactor equipped with a mechanical stirrer. For example, use a molar ratio of magnesium salt to hypochlorite ion of approximately 1.5:1.

-

Agitate the solid mixture to ensure intimate contact between the reactants. The water of hydration from one of the salts facilitates the reaction.

-

The reaction proceeds in the solid phase, forming dibasic this compound.

-

After the reaction is complete, the product can be recovered. The patent suggests the product is identified by its X-ray diffraction pattern[3].

-

The resulting product can be washed and dried if necessary.

Structural Considerations

As previously stated, the definitive crystal structure of dibasic this compound has not been published. However, we can infer some structural characteristics based on related compounds.

Dibasic this compound, Mg(OCl)₂·2Mg(OH)₂, is a mixed-anion compound containing both hypochlorite (OCl⁻) and hydroxide (OH⁻) ions. The structure is likely to be based on the coordination of magnesium cations by these anions.

Magnesium hydroxide, Mg(OH)₂, has a layered crystal structure (brucite) where each magnesium ion is octahedrally coordinated to six hydroxide ions. These octahedra share edges to form infinite sheets. It is plausible that the structure of dibasic this compound incorporates similar layers of magnesium hydroxide, with hypochlorite ions situated between these layers or directly coordinated to the magnesium centers, replacing some of the hydroxide ions.

Magnesium oxychlorides, with the general formula xMg(OH)₂·yMgCl₂·zH₂O, are another class of related compounds. Their structures are also based on modified magnesium hydroxide layers where chloride ions and water molecules are incorporated. The structural principles of these compounds may provide insights into how different anions can be accommodated in a magnesium-based layered structure.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and a hypothetical workflow for the characterization of dibasic this compound.

Caption: Experimental workflow for the synthesis and characterization of dibasic this compound.

Caption: Postulated structural relationship of dibasic this compound components.

Conclusion

Dibasic this compound is a compound of industrial importance, yet its detailed crystal structure remains to be elucidated in the public domain. The synthesis protocols are well-established, providing clear pathways to obtain this material. Future research involving single-crystal X-ray diffraction would be invaluable to fully characterize its three-dimensional atomic arrangement, which would provide a deeper understanding of its stability and reactivity. For professionals in drug development, while this compound is not a pharmaceutical, understanding the synthesis and characterization of related inorganic compounds can be relevant for the development of inorganic drug carriers or excipients.

References

The Thermal Decomposition Kinetics of Magnesium Hypochlorite: A Review of a Sparsely Charted Territory

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium hypochlorite (B82951), Mg(OCl)₂, is a compound of interest for its potential in disinfection and bleaching applications. However, a comprehensive understanding of its thermal stability and decomposition kinetics is crucial for its safe handling, storage, and application, particularly in contexts such as drug development where stability is paramount. This technical guide synthesizes the currently available, albeit limited, scientific information on the thermal decomposition of magnesium hypochlorite. Due to a notable scarcity of dedicated kinetic studies on pure this compound, this paper also draws upon data from related magnesium and hypochlorite compounds to infer potential decomposition pathways and analytical methodologies. The more stable and commonly referenced basic this compound, Mg(OCl)₂·2Mg(OH)₂, is also discussed.

Introduction

This compound is an inorganic salt with the chemical formula Mg(OCl)₂. While it holds promise as a disinfecting and bleaching agent, its inherent instability presents significant challenges. In aqueous solutions, this compound is known to be unstable, readily decomposing to form basic this compound, Mg(OCl)₂·2Mg(OH)₂[1][2]. This basic form is noted for its greater stability compared to other inorganic hypochlorites[3].

The thermal decomposition of hypochlorites is a critical area of study, as it dictates their shelf-life and safety profile. Exothermic decomposition can lead to runaway reactions, posing significant hazards. A thorough understanding of the kinetics of this process, including the activation energy, pre-exponential factor, and reaction mechanism, is essential for predicting the stability of this compound under various conditions.

Challenges in a Data-Scarce Landscape

Inferred Decomposition Pathways

Based on the behavior of other hypochlorites and limited anecdotal evidence, two primary decomposition pathways for this compound can be postulated:

-

Disproportionation: In aqueous environments, and likely accelerated by heat, this compound is expected to disproportionate into magnesium chlorate (B79027) (Mg(ClO₃)₂) and magnesium chloride (MgCl₂). One source suggests that in solution, this transformation to chlorate occurs readily even at temperatures of 50-70°C, with some chloride also forming through the loss of oxygen[4].

-

Decomposition to Oxide/Chloride and Oxygen: Upon heating, solid this compound is likely to decompose into more stable magnesium compounds, such as magnesium chloride (MgCl₂) or magnesium oxide (MgO), with the evolution of oxygen gas[5]. The specific end product would likely depend on the temperature and atmospheric conditions.

The following diagram illustrates a hypothetical thermal decomposition pathway for this compound.

The Case of Basic this compound

The more stable form, dibasic this compound (Mg(OCl)₂·2Mg(OH)₂), is the more commonly produced and utilized compound[1][2]. Its enhanced stability is a key feature highlighted in patent literature[3]. While specific kinetic data for its thermal decomposition is also scarce, its improved stability suggests a higher activation energy for decomposition compared to the pure form.

Experimental Protocols: A Proxy Approach

In the absence of direct experimental protocols for the thermal analysis of this compound, methodologies employed for studying related magnesium compounds, such as magnesium hydroxychlorides and hydrated magnesium chloride, can be considered as a blueprint.

Key Analytical Techniques

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. This technique is fundamental for determining decomposition temperatures and the stoichiometry of decomposition reactions. For instance, TGA has been used to study the decomposition of magnesium hydroxychlorides, revealing a two-stage decomposition pathway[6].

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify phase transitions, such as melting and decomposition, and to quantify the enthalpy changes associated with these processes. DSC has been employed to study the gelatinization properties of starches oxidized with dibasic this compound[7].

-

Mass Spectrometry (MS): When coupled with TGA (TGA-MS), mass spectrometry can identify the gaseous products evolved during decomposition, providing crucial insights into the reaction mechanism.

The following diagram outlines a typical experimental workflow for investigating the thermal decomposition kinetics of a solid material like this compound.

Quantitative Data Summary

Due to the aforementioned lack of specific studies on the thermal decomposition kinetics of this compound, a table summarizing quantitative data such as activation energy, pre-exponential factor, and reaction order cannot be provided at this time. Research in this area is strongly encouraged to fill this knowledge gap.

For context, studies on the thermal decomposition of magnesium hydroxychloride (MgOHCl) have shown that it commences at approximately 376°C (649 K) and proceeds as a first-order process[8]. While not directly applicable to this compound, this highlights the type of data that dedicated research could yield.

Conclusion and Future Outlook

The thermal decomposition kinetics of this compound remains a largely unexplored area of research. The available information suggests that the compound is inherently unstable, particularly in aqueous solutions, and is likely to decompose via disproportionation to chlorate and chloride or through the release of oxygen to form magnesium chloride or oxide. The more stable basic this compound is of greater practical importance, though its thermal decomposition kinetics are also not well-documented.

Future research should focus on conducting systematic thermal analysis of both pure and basic this compound using modern techniques such as TGA, DSC, and TGA-MS. Elucidating the decomposition mechanisms and quantifying the kinetic parameters will be crucial for ensuring the safe and effective application of these compounds in various fields, including pharmaceuticals and advanced materials. Such studies would provide the necessary data to model the stability of this compound under different storage and use conditions, thereby enhancing its technological potential.

References

- 1. This compound CAS#: 10233-03-1 [amp.chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. US3582265A - Dibasic this compound - Google Patents [patents.google.com]

- 4. Sciencemadness Discussion Board - Preparation/Exploration of Mg(ClO)2.2Mg(OH)2, a Solid Hypochlorite - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. quora.com [quora.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

magnesium hypochlorite chemical formula and CAS number

This technical guide provides a comprehensive overview of magnesium hypochlorite (B82951), detailing its chemical properties, synthesis protocols, and applications. The information is intended for researchers, scientists, and professionals in drug development, presenting quantitative data in structured tables and outlining experimental methodologies.

Core Chemical Identity

Magnesium hypochlorite is an inorganic compound with the chemical formula Mg(OCl)₂.[1][2] It is the magnesium salt of hypochlorous acid.

| Identifier | Value | Source |

| Chemical Formula | Mg(OCl)₂ or Cl₂MgO₂ | [1][2][3][4] |

| CAS Number | 10233-03-1 | [1][2][3][4] |

| Molecular Weight | 127.21 g/mol | [3][5] |

| Synonyms | Dihypochlorous acid magnesium salt, Hypochlorous acid, magnesium salt | [1] |

Physicochemical Properties and Stability

This compound is relatively unstable, particularly in aqueous solutions, where it can decompose.[1][2] A more stable form is basic this compound, which has the formula Mg(OCl)₂·2Mg(OH)₂.[1][2] This basic form is a solid compound with an available chlorine content ranging from 50% to 60%.[1][2] Due to its instability, this compound should be stored properly to prevent the slow loss of oxygen, which leads to the formation of magnesium chloride.[6]

| Property | Value/Description |

| Appearance | Colorless crystals or white powder[7] |

| Solubility | Soluble in water, forming an alkaline solution[7] |

| Stability | Unstable in water; decomposes to form basic this compound[1][2] |

| Oxidizing Properties | Strong oxidizer[6] |

Experimental Protocols for Synthesis

Several methods for the synthesis of this compound and its basic form have been described. Below are detailed protocols derived from available literature.

This method produces a mixture of magnesium chloride and this compound.

-

Reactants: Magnesium hydroxide (B78521), chlorine gas, ice-cold water.

-

Procedure:

-

Suspend magnesium hydroxide in ice-cold water.

-

Bubble chlorine gas through the suspension. It is crucial to keep the magnesium hydroxide suspended and not allow it to settle.

-

The magnesium hydroxide absorbs the chlorine to yield a mixture of this compound and magnesium chloride.

-

To maintain alkalinity, any unreacted magnesium hydroxide should not be removed.[6]

-

This method is a direct reaction to form this compound.

-

Reactants: Hypochlorous acid, magnesium carbonate, water.

-

Procedure:

This protocol describes the synthesis of the more stable dibasic form of this compound.

-

Reactants: An alkaline aqueous solution of a water-soluble hypochlorite (e.g., calcium hypochlorite) and an acidic aqueous solution of a magnesium salt (e.g., magnesium chloride).

-

Procedure:

-

Prepare a concentrated solution of the magnesium salt. For example, a solution containing 36.8% anhydrous MgCl₂ can be made by dissolving 729 pounds of MgCl₂·6H₂O in 22 gallons of water.

-

Slowly add the concentrated alkaline hypochlorite solution to the acidic magnesium salt solution with stirring, while maintaining the temperature between 30 to 40°C. The pH of the reaction mixture should be kept below 7, ideally between 5 and 7.

-

Continue stirring the mixture. For instance, stirring can be continued overnight.

-

The precipitated solid, which is dibasic this compound, is then separated by filtration.

-

The solid product is washed and dried under a vacuum.[8]

-

The following diagram illustrates the general workflow for the synthesis of dibasic this compound.

Caption: Workflow for the synthesis of dibasic this compound.

Applications

This compound and its derivatives have applications in various fields, including as bleaching and sanitizing agents.

-

Bleaching and Sanitizing: Basic this compound is used for bleaching textiles and as a sanitizing agent.[1][2]

-

Drug Development: A formulation containing hypochlorous acid stabilized with small molecules, including magnesium, is under development as a broad-spectrum anti-infective for use in surgical and trauma procedures.[9] This formulation, known as RUT58-60, is designed to be biocompatible for direct contact with internal organs.[9]

The logical relationship between the different forms of this compound and its application is depicted below.

Caption: Relationship between forms of this compound and their applications.

Safety and Handling

While specific safety data for pure this compound is limited, general precautions for handling hypochlorites and magnesium salts should be followed. Basic this compound is irritating to the skin and eyes.[7] In humid conditions, it can decompose and release hypochlorous acid gas.[7] It is important to avoid contact with organic materials, reducing agents, and flammable substances to prevent fire or explosion.[7] When handling related compounds like magnesium chloride, it is recommended to work in a well-ventilated area, wear protective gloves and safety goggles, and avoid generating dust.[10] Standard hygiene practices, such as washing hands after handling, should be observed.[11]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound CAS#: 10233-03-1 [m.chemicalbook.com]

- 3. This compound | Cl2MgO2 | CID 9793766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | CAS#:10233-03-1 | Chemsrc [chemsrc.com]

- 6. youtube.com [youtube.com]

- 7. Basic this compound [chembk.com]

- 8. US3582265A - Dibasic this compound - Google Patents [patents.google.com]

- 9. Home | RUTHIGEN [ruthigen.com]

- 10. laballey.com [laballey.com]

- 11. fishersci.co.uk [fishersci.co.uk]

A Technical Guide to the Historical Preparation Methods of Magnesium Hypochlorite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the historical methods for preparing magnesium hypochlorite (B82951), with a particular focus on the synthesis of dibasic magnesium hypochlorite. The information compiled is derived from key patents and scientific literature, offering detailed experimental protocols and quantitative data to support research and development in related fields.

Introduction

This compound, particularly in its dibasic form, Mg(OCl)₂·2Mg(OH)₂, has been a compound of interest for its bleaching and sanitizing properties.[1] Unlike the more common sodium and calcium hypochlorites, this compound offers unique stability and performance characteristics. Historically, various methods have been developed to synthesize this compound, aiming to improve yield, purity, and stability. This document outlines the core historical methodologies for its preparation.

Key Historical Preparation Methods

The synthesis of this compound has been approached through several primary routes, most of which involve the reaction of a magnesium salt with a source of hypochlorite ions under controlled conditions.

Reaction of Magnesium Salts with Hypochlorite Solutions

A significant historical method involves the reaction of an aqueous solution of a magnesium salt with an alkaline solution of a water-soluble hypochlorite.[2] This process is detailed in U.S. Patent 3,582,265 and is designed to produce high-purity dibasic this compound.

Core Reaction: The fundamental reaction involves the precipitation of dibasic this compound by slowly adding a concentrated alkaline hypochlorite solution to a concentrated acidic solution of a magnesium salt.[2]

Experimental Protocol:

-

Preparation of Reactant Solutions:

-

Magnesium Salt Solution: Prepare a concentrated solution of magnesium chloride (MgCl₂) or magnesium nitrate (B79036) (Mg(NO₃)₂). The concentration should be at least 15% by weight, calculated as the anhydrous salt, with a preferred range of 35% to 45%.[2] For example, a 36.8% MgCl₂ solution can be made by dissolving 729 pounds of MgCl₂·6H₂O in 22 gallons of water.[2] These solutions are acidic, with an initial pH of about 3 to 3.5.[2]

-

Hypochlorite Solution: Prepare a concentrated solution of sodium hypochlorite (NaOCl), potassium hypochlorite (KOCl), or calcium hypochlorite (Ca(OCl)₂). The solution should contain from 2 to 10 gram moles per liter of hypochlorite ion.[2]

-

-

Reaction Step:

-

Slowly add the alkaline hypochlorite solution to the acidic magnesium salt solution with constant stirring.

-

Rate of Addition: Maintain the addition rate between 0.1 and 1.0 gram mole of hypochlorite ion per kilogram of magnesium salt solution per hour.[2] A preferred rate is between 0.2 and 0.7 gram mole per kilogram per hour.[2] For example, an addition rate of 0.328 gram moles of hypochlorite ion per kilogram of magnesium chloride solution per hour was used in one instance.[2]

-

pH Control: It is critical to maintain the pH of the reaction mixture between 3 and 7. The pH will naturally rise from an initial ~3.5 to between 5 and 7 as the alkaline hypochlorite is added.[2] Maintaining the pH below 7 is crucial to avoid the precipitation of magnesium hydroxide (B78521).[2]

-

Temperature Control: The reaction temperature should be maintained between 15°C and 50°C.[3]

-

-

Product Separation and Purification:

-

After the addition is complete, continue stirring the resulting slurry.

-

Separate the precipitated dibasic this compound from the aqueous solution via filtration or centrifugation.[2][3]

-

Wash the filter cake to remove soluble salts.[1]

-

Dry the final product in a vacuum oven at a temperature below 55°C.[2][3]

-

Product Characteristics: This method yields a dibasic this compound product with an available chlorine content of 52% to 60%, indicating a purity of 90% or more.[2][3]

Reaction of Magnesium Salts with Crystalline Hypochlorite Slurries

An alternative approach, described in U.S. Patent 4,380,533, utilizes a slurry of a crystalline hypochlorite salt, which allows for a reaction in a system with a high solids content.

Experimental Protocol:

-

Reactant Preparation:

-

Magnesium Salt: Use an anhydrous solid magnesium salt, such as anhydrous magnesium chloride (MgCl₂).[1]

-

Hypochlorite Slurry: Prepare an aqueous slurry of a crystalline hypochlorite salt, such as calcium hypochlorite (Ca(OCl)₂). The slurry should have a solids content of 10% to 90% by weight.[1] A filter cake of Ca(OCl)₂·2H₂O with 39% solids by weight is given as an example.[1]

-

-

Reaction Step:

-

Charge the anhydrous magnesium chloride to a reaction vessel equipped with a mechanical stirrer.

-

Add the calcium hypochlorite filter cake to the reactor.

-

The molar ratio of magnesium ion to hypochlorite ion should be maintained between 0.4:1.0 and 2.0:1.0.[1] An example ratio used is 0.84:1.[1]

-

Stir the mixture at room temperature. The reaction evolves chlorine gas, which should be purged and scrubbed.[1] The reaction may proceed for an extended period, such as 20 hours.[1]

-

-

Product Separation and Purification:

-

Isolate the dibasic this compound product by slurrying the reaction mixture in water.

-

Stir for 15 to 30 minutes.

-

Filter the slurry and wash the filter cake with sufficient water to remove soluble salts.[1]

-

The resulting product is then dried.

-

Chlorination of Magnesium Hydroxide

A more direct, though historically challenging, method involves the direct chlorination of a magnesium hydroxide suspension.

Core Reaction: Cl₂ + Mg(OH)₂ → Mg(OCl)₂ + H₂O (simplified)

Challenges: This method is complicated by the formation of magnesium chlorate (B79027), especially at elevated temperatures.[4] Even at 0°C, significant amounts of chlorate are formed alongside the hypochlorite.[4] The resulting this compound is also unstable and can easily convert to chlorate upon heating or prolonged agitation.[4]

Experimental Protocol (as described in historical literature):

-

Prepare a milk of magnesia (a suspension of magnesium hydroxide in water).

-

Pass chlorine gas through the suspension while maintaining a low temperature (e.g., 0°C to 15°C) and continuous agitation.[4][5]

-

The resulting solution contains a mixture of this compound, magnesium chloride, and magnesium chlorate.[4][5] Due to the instability and mixture of products, isolating pure this compound via this method is difficult.

Double Decomposition Methods

Other historical methods include double decomposition reactions, such as reacting magnesium sulfate (B86663) (Epsom salt) with calcium hypochlorite, or reacting magnesium carbonate with hypochlorous acid.[6][7]

Example Reaction (Magnesium Carbonate): MgCO₃ + 2HOCl → Mg(OCl)₂ + H₂O + CO₂[8]

This method is noted as a potential route for obtaining basic this compound.[8] However, detailed industrial protocols and yield data from early literature are less common compared to the magnesium salt-hypochlorite solution methods.

Quantitative Data Summary

The following table summarizes the quantitative data from the described historical preparation methods.

| Parameter | Method 2.1 (Salt Solution) | Method 2.2 (Slurry) | Method (CN101519189A) |

| Magnesium Salt Conc. | 15% - 45% by weight[2] | Solid Anhydrous Salt[1] | Magnesium Chloride Solution[6] |

| Hypochlorite Source | 2-10 M Solution (Na, K, Ca)[2] | 10-90% wt Slurry (Ca, Alkali)[1] | Sodium Hypochlorite Solution[6] |

| Molar Ratio (Mg²⁺:OCl⁻) | 1:1 to 5:1[2] | 0.4:1 to 2.0:1[1] | Not specified |

| Reaction pH | 3 - 7[2] | Not specified | Not specified |

| Reaction Temperature | 15°C - 50°C[3] | Room Temperature[1] | Not specified |

| Available Chlorine | 52% - 60%[2] | Not specified | 38% - 42%[6] |

| Product Purity | ≥ 90%[2] | Not specified | Not specified |

| Effective Chlorine Yield | Not specified | Not specified | 85% - 95%[6] |

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the preparation of dibasic this compound via the reaction of a magnesium salt solution with a hypochlorite solution, as detailed in section 2.1.

Caption: Workflow for Dibasic this compound Synthesis.

Stability and Decomposition

The stability of hypochlorite compounds is a critical factor. This compound, particularly in its solid basic forms, is relatively stable under dry conditions.[8] However, aqueous solutions are susceptible to decomposition, which can be accelerated by factors such as heat, low pH, and exposure to sunlight.[9] The primary decomposition pathway for hypochlorite ions can lead to the formation of chlorate and chloride ions or the release of oxygen.[10] Historically, achieving a stable solid product was a major objective of these preparation methods.

References

- 1. US4380533A - Process for the production of dibasic this compound - Google Patents [patents.google.com]

- 2. US3582265A - Dibasic this compound - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Sciencemadness Discussion Board - Preparation/Exploration of Mg(ClO)2.2Mg(OH)2, a Solid Hypochlorite - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. m.youtube.com [m.youtube.com]

- 6. CN101519189A - Method and device for preparing basic this compound by using waste chlorine - Google Patents [patents.google.com]

- 7. This compound CAS#: 10233-03-1 [amp.chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. ascelibrary.com [ascelibrary.com]

- 10. Hypochlorite Ion Decomposition: Effects of Temperature, Ionic Strength, and Chloride Ion - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of magnesium hypochlorite in aqueous solutions

An In-depth Technical Guide to the Solubility of Magnesium Hypochlorite (B82951) in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium hypochlorite, Mg(OCl)₂, is a compound of interest for its disinfectant and bleaching properties. However, its utility is often complicated by its limited stability and solubility in aqueous solutions. This technical guide provides a comprehensive overview of the current understanding of this compound's aqueous solubility. Due to the scarcity of quantitative solubility data, this document focuses on its qualitative solubility characteristics, the formation of more stable basic salts, and the critical decomposition pathways of the hypochlorite ion in water. Furthermore, a general experimental protocol for determining the solubility of unstable inorganic salts, adapted for this compound, is presented to aid researchers in generating reliable data.

Introduction

This compound is an inorganic salt with the chemical formula Mg(OCl)₂. While it possesses strong oxidizing properties suitable for disinfection and bleaching, its application is hindered by its inherent instability in aqueous environments. The pure form of this compound is difficult to isolate; it readily decomposes in the presence of moisture.[1] In aqueous solutions, it is described as being moderately soluble, and these solutions are alkaline in nature.[1][2] A significant characteristic of its behavior in water is the formation of more stable basic salts, such as dibasic this compound, Mg(OCl)₂·2Mg(OH)₂. This basic salt is a solid compound with an available chlorine content of 50-60% and is utilized in various bleaching applications.

The primary challenge in studying and utilizing this compound in aqueous solutions is its tendency to decompose. The hypochlorite ion (OCl⁻) is unstable and can undergo several transformations, leading to the formation of chloride (Cl⁻), chlorate (B79027) (ClO₃⁻), and oxygen (O₂). This instability makes the determination of its true solubility a complex task.

Properties and Qualitative Solubility

Quantitative solubility data for this compound in standard references is notably absent due to its reactive nature in water. The available information is primarily qualitative.

| Property | Description | Citations |

| Chemical Formula | Mg(OCl)₂ | |

| Appearance | Typically encountered as a component of basic this compound, which is a white powder or colorless crystals. | [1] |

| Qualitative Solubility | Described as "moderately soluble in water." The resulting aqueous solution is alkaline. | [1][2] |

| Stability in Water | Unstable. Decomposes to form more stable basic this compound, Mg(OCl)₂·2Mg(OH)₂. Pure this compound is difficult to prepare and isolate. | |

| Decomposition Products | In aqueous solution, the hypochlorite ion decomposes to chloride, chlorate, and oxygen. The rate of decomposition is influenced by factors such as temperature, pH, and the presence of metal ions. |

Experimental Protocol for Solubility Determination

Given the instability of this compound, a carefully designed experimental protocol is required to obtain meaningful solubility data. The following is a general methodology adapted for this compound.

Objective: To determine the approximate solubility of this compound in water at a given temperature while minimizing decomposition.

Materials:

-

Magnesium hydroxide (B78521) (Mg(OH)₂)

-

Chlorine gas (Cl₂) or a source of hypochlorous acid (HOCl)

-

Deionized water

-

Ice bath

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., vacuum filtration with a membrane filter)

-

Analytical instrumentation for quantifying Mg²⁺ ions (e.g., Atomic Absorption Spectroscopy or Inductively Coupled Plasma Mass Spectrometry)

-

Analytical instrumentation for quantifying OCl⁻ ions (e.g., Iodometric titration)

Methodology:

-

In-situ Preparation of this compound Solution:

-

Prepare a suspension of magnesium hydroxide in ice-cold deionized water.

-

Bubble chlorine gas through the suspension while maintaining a low temperature (0-5 °C) to favor the formation of this compound over chlorate. The reaction is: 2Mg(OH)₂ + 2Cl₂ → Mg(OCl)₂ + MgCl₂ + 2H₂O.

-

Alternatively, react magnesium carbonate with hypochlorous acid.[1]

-

-

Equilibration:

-

Prepare several sealed vessels containing the freshly prepared this compound solution with an excess of solid phase (unreacted magnesium hydroxide and potentially precipitated basic this compound).

-

Place the vessels in a thermostatically controlled shaker or water bath set to the desired experimental temperature.

-

Allow the solutions to equilibrate for a predetermined, short period. Long equilibration times should be avoided to minimize decomposition. A time-course study should be conducted to determine the point at which dissolution equilibrium is reached before significant decomposition occurs.

-

-

Phase Separation:

-

Rapidly filter the equilibrated slurries using a membrane filter to separate the saturated aqueous phase from the undissolved solid. The filtration should be performed at the equilibration temperature if possible.

-

-

Analysis of the Saturated Solution:

-

Immediately after filtration, analyze the clear filtrate for the concentration of magnesium ions (Mg²⁺) using a suitable analytical technique (AAS or ICP-MS).

-

Concurrently, determine the concentration of hypochlorite ions (OCl⁻) in the filtrate using iodometric titration. This analysis should be performed promptly to avoid errors due to decomposition.

-

-

Data Interpretation:

-

The solubility can be expressed in terms of the concentration of magnesium ions. However, it is crucial to also report the corresponding hypochlorite concentration to provide a complete picture of the solution's composition at equilibrium.

-

Due to the formation of basic salts and decomposition, the molar ratio of Mg²⁺ to OCl⁻ in the solution may not be exactly 1:2.

-

Visualization of Experimental Workflow and Decomposition Pathway

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Decomposition Pathway of Hypochlorite in Aqueous Solution

The "signaling pathway" for this compound in an aqueous solution is dominated by the decomposition of the hypochlorite ion. The following diagram outlines the primary decomposition routes.

Caption: Decomposition pathways of the hypochlorite ion in an aqueous solution.

Conclusion

The aqueous solubility of this compound is a complex subject, primarily due to the compound's instability and the formation of basic salts. While quantitative data is lacking in the literature, a qualitative understanding of its moderate solubility and alkaline nature in solution provides a starting point for researchers. The provided experimental protocol offers a framework for generating reliable solubility data, which is essential for applications in drug development and other scientific fields where precise concentrations are critical. The decomposition of the hypochlorite ion remains a key consideration, and understanding these pathways is crucial for managing the stability and efficacy of this compound solutions. Further research is warranted to fully characterize the solubility and stability of this important, yet challenging, compound.

References

Quantum Chemical Insights into the Hypochlorite Ion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The hypochlorite (B82951) ion (ClO⁻), the active component in bleach and a key species in the innate immune system, is a potent oxidizing agent with significant chemical and biological relevance. Understanding its fundamental molecular properties and reactivity is crucial for applications ranging from disinfection and water purification to elucidating its role in physiological and pathological processes. Quantum chemical studies provide a powerful lens to investigate the electronic structure, stability, and reaction mechanisms of this important anion at an atomic level of detail. This guide offers an in-depth overview of the computational approaches and key findings from such studies.

Core Molecular Properties of the Hypochlorite Anion

High-accuracy ab initio calculations are essential for establishing benchmark data for the intrinsic properties of the hypochlorite ion in the gas phase. A state-of-the-art composite approach, which systematically combines coupled-cluster theory with corrections for basis set size, core-electron correlation, and relativistic effects, yields spectroscopic constants with remarkable accuracy.[1][2]

The predicted equilibrium bond lengths (rₑ) and harmonic vibrational frequencies (ωₑ) for the closed-shell ClO⁻ anion are considered to be accurate to within approximately 0.001 Å and 2 cm⁻¹, respectively.[1][2] These computational benchmarks are critical for interpreting experimental spectra and validating less computationally expensive methods like Density Functional Theory (DFT).

The stability of the hypochlorite anion is quantified by the electron affinity of the corresponding chlorine monoxide radical (ClO). The calculated adiabatic electron affinity (EA) shows excellent agreement with experimental values, underscoring the capability of modern quantum chemical methods to capture the thermochemical properties of this species.[1][2]

Table 1: Calculated Spectroscopic and Thermochemical Properties of the Hypochlorite Ion (ClO⁻)

| Property | Symbol | Calculated Value | Experimental Value |

|---|---|---|---|

| Equilibrium Bond Length | rₑ | 1.6918 Å | N/A |

| Harmonic Vibrational Freq. | ωₑ | 736.8 cm⁻¹ | N/A |

| Adiabatic Electron Affinity | EA | 52.8 kcal/mol (2.290 eV) | 52.8 ± 0.2 kcal/mol |

Source: High-accuracy coupled-cluster composite approach.[1][2]

Methodologies for Quantum Chemical Investigation

The computational study of the hypochlorite ion and its reactions involves a hierarchy of methods, balancing accuracy with computational cost.

High-Accuracy Composite Protocols

For generating benchmark data on small species like the isolated ClO⁻ ion, high-level composite methods are the gold standard. These protocols provide a systematic path toward the exact solution of the non-relativistic Schrödinger equation.

Experimental Protocol: Coupled-Cluster Composite Approach [1][2]

-

Geometry Optimization and Frequency Calculation: The initial molecular geometry is optimized and harmonic vibrational frequencies are calculated using Coupled-Cluster theory with single, double, and perturbative triple excitations, denoted as CCSD(T).

-

Basis Set Extrapolation: To approximate the results at the Complete Basis Set (CBS) limit, calculations are performed with a series of increasingly large, augmented correlation-consistent basis sets (e.g., aug-cc-pVnZ, where n=T, Q, 5). The resulting energies are extrapolated to the CBS limit.

-

Core-Valence Correlation Correction: The effect of correlating the core electrons (1s for O, 2s2p for Cl) is calculated at the CCSD(T) level using specialized core-valence basis sets (e.g., aug-cc-pwCVQZ). This correction is added to the CBS energy.

-

Relativistic Effects: Scalar relativistic effects are accounted for using methods like the Douglas-Kroll-Hess (DKH) Hamiltonian.[1] For heavier elements, spin-orbit coupling corrections are also explicitly calculated.

-

Higher-Order Correlation: Corrections for electron correlation effects beyond the CCSD(T) level are sometimes included by performing calculations with full triple (CCSDT) or even quadruple (CCSDTQ) excitations, typically with smaller basis sets.[1][2]

Caption: A general workflow for obtaining high-accuracy quantum chemical data.

Density Functional Theory (DFT)

For studying larger systems, such as the reaction of hypochlorite with organic molecules or its behavior in solution, Density Functional Theory (DFT) is the most widely used method. While less accurate than composite methods, its computational efficiency allows for the exploration of complex potential energy surfaces.

Experimental Protocol: DFT Calculation of a Reaction Pathway

-

Functional and Basis Set Selection: Choose a suitable density functional and basis set. Common choices for reactions involving hypochlorite include hybrid functionals like B3LYP or meta-GGA functionals like M06-2X, paired with Pople-style (e.g., 6-311+G(d,p)) or correlation-consistent (e.g., aug-cc-pVTZ) basis sets.

-

Reactant and Product Optimization: Optimize the geometries of the reactants and products to find their minimum energy structures.

-

Transition State Search: Locate the transition state (TS) structure connecting reactants and products. This is typically done using methods like the synchronous transit-guided quasi-Newton (STQN) method.

-

Frequency Analysis: Perform a vibrational frequency calculation on the optimized reactant, product, and TS structures. A true minimum has all real frequencies, while a first-order saddle point (a TS) has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculation: To confirm that the TS connects the desired reactants and products, an IRC calculation is performed. This traces the minimum energy path downhill from the TS to the corresponding minima.

-

Energy Calculation: Calculate the electronic energies of all structures to determine the reaction barrier (activation energy) and the overall reaction energy. Solvation effects can be included implicitly using continuum solvent models (e.g., PCM, SMD).

Quantum Chemical Studies of Hypochlorite Reactivity

Quantum chemical calculations are instrumental in mapping out the detailed mechanisms of reactions involving hypochlorite. By calculating the energies of reactants, products, and transition states, researchers can determine activation barriers and reaction thermodynamics, providing insights into reaction kinetics and selectivity.

Studies have employed DFT to investigate competing Sₙ2 and E2 reactions between the hypochlorite anion and substrates like ethyl chloride. Such work reveals how the choice of density functional can influence the predicted geometries and energetics of the transition states.

Furthermore, DFT has been used to probe the mechanism of chlorination and oxidation of various organic compounds, such as benzo[b]thiophene derivatives.[2] These studies can elucidate stepwise pathways, for instance, involving the formation of a chloronium ion intermediate, and identify the rate-determining step of the reaction.[2]

Caption: A schematic energy profile for a hypochlorite-mediated oxidation reaction.

Conclusion

Quantum chemical studies offer indispensable tools for a detailed understanding of the hypochlorite ion. High-accuracy ab initio methods provide definitive benchmarks for its intrinsic molecular properties, while DFT enables the exploration of complex reaction mechanisms relevant to its role as an oxidant and nucleophile. These computational insights are vital for professionals in fields such as drug development, where understanding oxidative processes is key, and for scientists developing new disinfection technologies or studying inflammatory diseases. The continued development of computational methods promises an even deeper understanding of this small but powerful anion in the future.

References

An In-depth Technical Guide to the Electrochemical Potential of the Mg/Mg(OCl)₂ System

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical potential of the Magnesium/Magnesium Hypochlorite (B82951) (Mg/Mg(OCl)₂) system. The content herein is curated for professionals in research, scientific, and drug development fields, offering detailed data, experimental methodologies, and visual representations of the core electrochemical principles.

Introduction

The Magnesium/Magnesium Hypochlorite (Mg/Mg(OCl)₂) system is a promising electrochemical couple, primarily explored for its potential in high-energy-density batteries. Magnesium is an attractive anode material due to its high theoretical specific capacity, natural abundance, and safety. When paired with a hypochlorite-based cathode, it can theoretically yield a high cell voltage. This guide delves into the fundamental electrochemical properties of this system, providing a basis for further research and development.

Electrochemical Potentials and Reactions

The overall potential of an electrochemical cell is determined by the difference between the standard potentials of the cathode and anode half-reactions.

Anode Reaction (Oxidation):

The anode half-reaction involves the oxidation of magnesium metal:

Mg(s) → Mg²⁺(aq) + 2e⁻

The standard electrode potential (E°) for this half-reaction is approximately -2.37 V versus the Standard Hydrogen Electrode (SHE).[1][2][3]

Cathode Reaction (Reduction):

The cathode half-reaction involves the reduction of the hypochlorite ion (OCl⁻). The specific reaction and its standard potential are dependent on the pH of the electrolyte.

-

In acidic solution: 2HOCl(aq) + 2H⁺(aq) + 2e⁻ → Cl₂(g) + 2H₂O(l) (E° ≈ +1.63 V) HOCl(aq) + H⁺(aq) + 2e⁻ → Cl⁻(aq) + H₂O(l) (E° ≈ +1.49 V)[4]

-

In basic or neutral solution: OCl⁻(aq) + H₂O(l) + 2e⁻ → Cl⁻(aq) + 2OH⁻(aq) (E° ≈ +0.89 V)[5]

For a typical battery application utilizing an aqueous electrolyte, the reaction in a neutral or basic medium is more relevant to prevent the corrosion of magnesium.

Overall Cell Reaction (in basic/neutral solution):

Mg(s) + OCl⁻(aq) + H₂O(l) → Mg(OH)₂(s) + Cl⁻(aq)

Theoretical Cell Potential:

The theoretical standard cell potential (E°_cell) can be calculated as:

E°_cell = E°_cathode - E°_anode

Using the reduction potential for hypochlorite in a basic solution:

E°_cell = (+0.89 V) - (-2.37 V) = +3.26 V

It is important to note that a patent for a magnesium-hypochlorite cell suggests a theoretical potential of 3.3 volts .[4] An experimentally obtained voltage for such a cell was reported to be slightly above 2.0 volts , highlighting the difference between theoretical and practical performance due to factors like overpotential, internal resistance, and electrolyte composition.[4]

Quantitative Data Summary

The following table summarizes the key electrochemical potential data for the Mg/Mg(OCl)₂ system.

| Parameter | Value | Conditions | Reference(s) |

| Standard Potential of Mg/Mg²⁺ (Anode) | -2.37 V | vs. SHE | [1][2][3] |

| Standard Potential of OCl⁻/Cl⁻ (Cathode) | +0.89 V | Basic/Neutral Solution, vs. SHE | [5] |

| Standard Potential of HOCl/Cl⁻ (Cathode) | +1.49 V | Acidic Solution, vs. SHE | [4] |

| Standard Potential of HOCl/Cl₂ (Cathode) | +1.63 V | Acidic Solution, vs. SHE | [4] |

| Theoretical Cell Potential (Mg/Mg(OCl)₂) | +3.26 V | Basic/Neutral Solution | Calculated |

| Reported Theoretical Cell Potential | 3.3 V | Aqueous Solution | [4] |

| Reported Experimental Cell Voltage | >2.0 V | Aqueous Solution | [4] |

Experimental Protocol: Measurement of Electrochemical Potential

This section outlines a general methodology for the experimental determination of the electrochemical potential of the Mg/Mg(OCl)₂ system using cyclic voltammetry.

4.1. Materials and Equipment:

-

Working Electrode: High-purity magnesium foil or rod.

-

Counter Electrode: Platinum foil or mesh.

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

-

Electrolyte: A solution of sodium hypochlorite (NaClO) or calcium hypochlorite (Ca(OCl)₂) in an appropriate solvent (e.g., deionized water). The concentration should be precisely known (e.g., 0.1 M). A supporting electrolyte such as sodium sulfate (B86663) (Na₂SO₄) may be added to increase conductivity.

-

Electrochemical Cell: A three-electrode glass cell.

-

Potentiostat/Galvanostat: For controlling and measuring the potential and current.

4.2. Experimental Procedure:

-

Electrode Preparation:

-

Polish the magnesium working electrode with successively finer grades of alumina (B75360) or silicon carbide paper to obtain a smooth, mirror-like surface.

-

Rinse the polished electrode with deionized water and then ethanol, and dry it under a stream of inert gas (e.g., argon or nitrogen).

-

Clean the platinum counter electrode, for instance, by flame annealing.

-

-

Cell Assembly:

-

Assemble the three-electrode cell with the magnesium working electrode, platinum counter electrode, and the reference electrode.

-

Ensure the Luggin capillary of the reference electrode is positioned close to the surface of the working electrode to minimize iR drop.

-

Fill the cell with the prepared hypochlorite electrolyte solution.

-

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the cyclic voltammetry scan. A typical starting point would be:

-

Initial Potential: Open circuit potential (OCP).

-

Vertex Potential 1 (Anodic): A potential sufficiently positive to observe the oxidation of magnesium (e.g., -1.0 V vs. reference).

-

Vertex Potential 2 (Cathodic): A potential sufficiently negative to observe the reduction of hypochlorite (e.g., +1.5 V vs. reference).

-

Scan Rate: 10-50 mV/s.

-

-

Run the cyclic voltammetry for several cycles to obtain a stable voltammogram.

-

-

Data Analysis:

-

From the resulting cyclic voltammogram, determine the onset potentials for the oxidation of magnesium and the reduction of hypochlorite.

-

The difference between these potentials provides an estimate of the cell voltage under the experimental conditions.

-

The formal potential can be estimated from the midpoint of the anodic and cathodic peak potentials if the reaction is reversible.

-

Visualizations

Electrochemical Cell Setup

Caption: Diagram of a three-electrode electrochemical cell setup.

Simplified Reaction Mechanism

Caption: Simplified representation of the redox reactions at the electrodes.

Experimental Workflow

Caption: Workflow for determining the electrochemical potential.

References

- 1. Frontiers | Electrochemical behavior of Mg electrode in sodium salt electrolyte system [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Electrochemical behavior of Mg electrode in sodium salt electrolyte system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. Effect of Solar Irradiation on the Electrooxidation of a Dye Present in Aqueous Solution and in Real River Water [mdpi.com]

Spectroscopic Analysis of Magnesium Hypochlorite: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth overview of the spectroscopic analysis of magnesium hypochlorite (B82951), Mg(OCl)₂, with a core focus on Fourier-Transform Infrared (FTIR) and Raman spectroscopy. Although direct spectroscopic data for magnesium hypochlorite is not extensively available in peer-reviewed literature, this document extrapolates from the well-documented analysis of the hypochlorite ion (OCl⁻) in aqueous solutions, primarily from studies of sodium hypochlorite. This guide offers detailed experimental protocols, expected spectral data, and a logical workflow to enable researchers to effectively characterize this compound. The methodologies outlined herein are crucial for quality control, stability testing, and understanding the chemical properties of this compound in various applications, including drug development and disinfection.

Introduction to the Vibrational Spectroscopy of Hypochlorite

Vibrational spectroscopy is a powerful analytical tool for identifying molecular structures and chemical bonding. Both FTIR and Raman spectroscopy probe the vibrational modes of molecules, providing a unique "fingerprint" for identification and characterization.

-

FTIR Spectroscopy: This technique measures the absorption of infrared radiation by a sample, exciting molecular vibrations such as stretching and bending. For aqueous solutions, the strong IR absorption of water can be a challenge. Attenuated Total Reflectance (ATR) is the preferred FTIR technique for such samples, as it limits the path length of the IR beam, enhancing the signal from the solute.

-

Raman Spectroscopy: This method involves scattering monochromatic light (from a laser) off a sample. The scattered light can have a different frequency due to the inelastic scattering caused by molecular vibrations. Raman spectroscopy is particularly well-suited for aqueous solutions as water is a weak Raman scatterer.

For this compound, the primary vibrational mode of interest is the stretching of the chlorine-oxygen (Cl-O) bond in the hypochlorite anion (OCl⁻).

Predicted Vibrational Modes of this compound

The spectroscopic signature of this compound in an aqueous solution is expected to be dominated by the vibrational modes of the hypochlorite ion and the influence of the magnesium cation on the surrounding water molecules.

Hypochlorite Anion (OCl⁻) Vibrations

The hypochlorite ion is a simple diatomic species with one fundamental stretching vibration. Based on studies of sodium hypochlorite, the key spectral features are:

-

Raman Spectroscopy: A strong, sharp peak is consistently observed for the OCl⁻ stretching mode.[1][2]

-

FTIR Spectroscopy: The OCl⁻ stretch is also IR-active, though its observation in aqueous solutions can be challenging due to overlapping water absorption bands.

The presence of the divalent magnesium cation (Mg²⁺) may lead to slight shifts in the OCl⁻ vibrational frequency compared to monovalent cations like sodium (Na⁺) due to differences in ionic interactions and hydration shells.

Quantitative Spectroscopic Data

The following table summarizes the expected vibrational frequencies for the hypochlorite ion based on existing literature. Researchers analyzing this compound should expect to find the characteristic OCl⁻ peak in a similar region.

| Vibrational Mode | Raman Frequency (cm⁻¹) | FTIR Frequency (cm⁻¹) | Reference(s) |

| OCl⁻ Symmetric Stretch | 710 - 720 | ~710 - 740 | [1][2][3] |